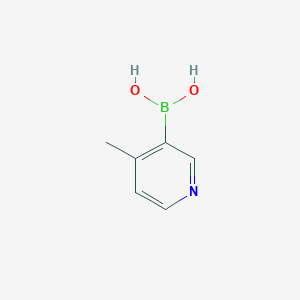

4-Methylpyridine-3-Boronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFMIDIRZPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376385 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-82-1 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine-3-Boronic Acid

This document provides a comprehensive overview of the prevalent synthesis protocols for this compound, a key building block in medicinal chemistry and organic synthesis. Notably, it serves as a crucial intermediate in the preparation of pharmaceuticals such as the anti-AIDS drug Nevirapine.[1][2] The guide details the synthesis of the necessary precursor, 3-bromo-4-methylpyridine, and the subsequent borylation to yield the target compound.

Synthesis of Precursor: 3-Bromo-4-methylpyridine

A common route to this compound begins with the synthesis of its halogenated precursor, 3-bromo-4-methylpyridine. A method for this preparation involves a two-step process starting from 4-methyl-3-nitropyridine.[3]

Reaction Pathway: Synthesis of 3-Bromo-4-methylpyridine

The synthesis proceeds via the reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine[3]

Step 1: Synthesis of 4-Methyl-3-aminopyridine

-

To a solution of 4-methyl-3-nitropyridine in methanol, add a suitable hydrogenation catalyst (e.g., Pd/C).

-

Perform hydrogenation reduction under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Remove the catalyst by suction filtration.

-

Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

-

Under a cold bath (-10°C to 0°C), add 4-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).

-

Cool the mixture to -5°C.

-

Slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

-

While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite dropwise over approximately 1 hour.

-

After the addition is complete, continue stirring for 30 minutes at <0°C.

-

Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.

-

Extract the reaction solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

Quantitative Data

| Product | Starting Material | Reagents | Yield | Reference |

| 3-Bromo-4-methylpyridine | 4-Methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | 95% | [3] |

Synthesis of this compound

The most common and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation. This typically involves the formation of an organometallic intermediate (Grignard or organolithium) from the corresponding halopyridine.

Reaction Pathway: Halogen-Metal Exchange and Borylation

This process involves the formation of a Grignard reagent from 3-bromo-4-methylpyridine, which then reacts with a trialkyl borate ester. Subsequent acidic workup yields the final boronic acid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of 4-Methylpyridine-3-Boronic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methyl-3-pyridyl moiety. This document provides a comprehensive technical overview of the primary synthetic routes for its formation. Key methodologies, including halogen-metal exchange followed by borylation and palladium-catalyzed Miyaura borylation, are discussed in detail. This guide includes reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.

Introduction

Pyridineboronic acids are indispensable reagents in modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals. Among these, this compound serves as a crucial intermediate for introducing a substituted pyridine ring, a common scaffold in drug discovery. The stability of 3-pyridylboronic acids is generally good, making them reliable coupling partners. This guide focuses on the core mechanisms and practical protocols for the synthesis of this compound.

Primary Synthetic Mechanisms

The formation of this compound is predominantly achieved through two robust and widely adopted synthetic strategies.

Halogen-Metal Exchange followed by Borylation

This is the most fundamental and cost-effective method for preparing pyridylboronic acids, especially for large-scale synthesis. The mechanism involves two main steps: the formation of an organometallic intermediate from a halopyridine, followed by its reaction with a boron electrophile.

Mechanism:

-

Lithiation: A suitable starting material, such as 3-bromo-4-methylpyridine, undergoes a halogen-metal exchange with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C to -40 °C) to form the highly reactive 4-methyl-3-lithiopyridine intermediate.[1][2]

-

Borylation: The lithiated intermediate acts as a nucleophile and attacks an electrophilic boron reagent, such as triisopropyl borate or trimethyl borate. This forms a borate complex.

-

Hydrolysis: The reaction is quenched with an aqueous acid, which hydrolyzes the borate ester to yield the final this compound. Often, the boronic acid is isolated as its more stable boroxine anhydride, which can be converted back to the acid or used directly.[1]

A significant improvement to this protocol is the "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate.[1] This technique is advantageous because the lithium-halogen exchange is much faster than the reaction between n-BuLi and the borate ester. The generated 3-lithiopyridine intermediate is immediately trapped by the borate ester present in the reaction mixture, which minimizes side reactions and allows the reaction to be conducted at higher temperatures (e.g., -40 °C or even 0 °C) with high yields.[1]

Reaction Pathway Diagram:

References

Spectroscopic and Analytical Profile of 4-Methylpyridine-3-Boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Methylpyridine-3-Boronic Acid. This key building block is instrumental in various synthetic applications, particularly in the development of novel pharmaceutical agents and materials. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established analytical protocols to offer a robust framework for its characterization.

Chemical Identity and Physical Properties

| Parameter | Value |

| IUPAC Name | (4-methylpyridin-3-yl)boronic acid |

| CAS Number | 148546-82-1 |

| Molecular Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.94 g/mol |

| Appearance | White to off-white powder[1] |

| SMILES | CC1=C(C=NC=C1)B(O)O |

Spectroscopic Data

The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, such as 4-methylpyridine and other pyridine-boronic acids, and from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | s | 1H | H2 (proton on C2) |

| ~8.4-8.6 | d | 1H | H6 (proton on C6) |

| ~7.2-7.4 | d | 1H | H5 (proton on C5) |

| ~2.4-2.6 | s | 3H | CH₃ (methyl protons) |

| ~5.0-6.0 | br s | 2H | B(OH)₂ (boronic acid protons) |

Predicted solvent: DMSO-d₆. Chemical shifts are estimates based on the known electronic effects of a boronic acid group on a pyridine ring and data from 4-methylpyridine.

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C2 |

| ~145-150 | C6 |

| ~140-145 | C4 |

| ~125-130 | C5 |

| ~120-125 | C3 (carbon bearing the boronic acid) |

| ~20-25 | CH₃ |

Predicted solvent: DMSO-d₆. The carbon atom attached to the boron (C3) is expected to be broad and may be difficult to observe due to quadrupolar relaxation.

Table 2.1.3: Predicted ¹¹B NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~28-32 | Broad | Trigonal sp² Boron |

The chemical shift of the boron atom is indicative of its trigonal planar geometry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2.2.1: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| 1610-1580 | Medium-Strong | C=N and C=C stretching in the pyridine ring |

| 1400-1300 | Strong | B-O stretch |

| 1200-1100 | Medium | C-N stretch |

| ~800 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2.3.1: Predicted Mass-to-Charge Ratios (m/z) for Key Ions

| Adduct/Fragment | Calculated m/z |

| [M+H]⁺ | 138.0721 |

| [M+Na]⁺ | 160.0540 |

| [M-H]⁻ | 136.0575 |

| [M+NH₄]⁺ | 155.0986 |

| [M+K]⁺ | 176.0280 |

| [M+H-H₂O]⁺ | 120.0621 |

Data is based on predicted values.[2] Experimental values may vary slightly.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy

A general workflow for NMR analysis is presented below.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Methylpyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methylpyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines predicted ¹H and ¹³C NMR spectral data, details a common synthetic methodology, and provides standardized protocols for NMR sample preparation and analysis.

Introduction

This compound is a versatile bifunctional reagent, featuring a pyridine ring which can act as a ligand or basic center, and a boronic acid moiety that can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in drug development pipelines.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds, including 4-methylpyridine, 3-pyridylboronic acid, and other substituted pyridine derivatives.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | s | 1H | - | H-2 |

| ~8.50 | d | 1H | ~4.8 | H-6 |

| ~7.40 | d | 1H | ~4.8 | H-5 |

| ~2.40 | s | 3H | - | -CH₃ |

| ~8.20 (broad s) | 2H | - | B(OH)₂ |

Note: The chemical shifts of the B(OH)₂ protons are highly dependent on concentration, temperature, and solvent. This signal is often broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.0 | C-6 |

| ~145.0 | C-4 |

| ~138.0 | C-5 |

| ~130.0 (broad) | C-3 |

| ~20.0 | -CH₃ |

Note: The carbon atom attached to the boron (C-3) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the lithiation of a corresponding halopyridine followed by quenching with a borate ester.

Reaction Scheme:

Materials:

-

3-Bromo-4-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.

-

Adjust the pH of the aqueous layer to ~7.5 using a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Due to the potential for boronic acids to form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate spectra, protic solvents are often preferred.

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

¹³C NMR Analysis:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts will provide information on the electronic environment of each carbon atom.

Visualizations

Caption: Workflow for NMR Spectral Analysis.

Core Concepts in the Mass Spectrometry of Boronic Acids

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methylpyridine-3-Boronic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a versatile building block in organic synthesis. Due to the specific challenges associated with boronic acids, this document outlines key considerations, experimental protocols, and expected data to facilitate accurate analysis.

The analysis of arylboronic acids by mass spectrometry presents unique challenges. These compounds are prone to dehydration, which can lead to the formation of cyclic boroxine structures, complicating spectral interpretation.[1] Therefore, analytical strategies often involve specific ionization techniques or derivatization to ensure accurate mass determination and structural elucidation.[1]

Electrospray Ionization (ESI) is a common and effective soft ionization technique for the analysis of polar compounds like this compound, often in conjunction with Liquid Chromatography (LC-MS).[2][3] This approach is advantageous as it often provides the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation, which is crucial for molecular weight confirmation.[1]

Experimental Workflow

A systematic approach is essential for the reliable mass spectrometric analysis of this compound. The following workflow outlines the key steps from sample preparation to data analysis.

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₆H₈BNO₂ with a monoisotopic mass of approximately 137.065 Da.[4][5] The following tables summarize the predicted m/z values for common adducts and potential fragment ions that may be observed in ESI-MS.

Table 1: Predicted m/z for Molecular Ions and Adducts

| Ion Species | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 138.072 | Positive |

| [M+Na]⁺ | 160.054 | Positive |

| [M+K]⁺ | 176.028 | Positive |

| [M+NH₄]⁺ | 155.099 | Positive |

| [M-H]⁻ | 136.058 | Negative |

| [M+HCOO]⁻ | 182.063 | Negative |

| [M+CH₃COO]⁻ | 196.079 | Negative |

| Data sourced from PubChem predictions.[4] |

Table 2: Plausible Fragment Ions in MS/MS

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H - H₂O]⁺ | Dehydrated molecular ion | 120.061 |

| [M+H - B(OH)₃]⁺ or [M-H - B(OH)₂]⁻ | Loss of boric acid or borinic acid moiety | 92.065 |

| [C₅H₆N]⁺ | Pyridine ring after loss of methyl and boronic acid | 80.050 |

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is key to structural confirmation. The following diagram illustrates a plausible fragmentation pathway under positive ionization conditions. The most likely fragmentation events involve the loss of water and the cleavage of the C-B bond.

Caption: A proposed fragmentation pathway for this compound in positive ESI-MS/MS.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required based on the specific instrumentation used.

A. Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.[6]

-

Working Solution: Dilute the stock solution with a mixture of methanol and water (50:50 v/v) to a final concentration range of 1-10 µg/mL.[6][7]

B. Liquid Chromatography (LC) Conditions

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating polar aromatic compounds.[2]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

-

Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.[3]

-

Injection Volume: 1-5 µL.[3]

C. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.[3]

-

Capillary Voltage: 3.0 - 4.0 kV.[9]

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Desolvation Temperature: 350 - 450 °C.[9]

-

Mass Range: m/z 50 - 500.[7]

-

Data Acquisition:

-

Full Scan: To detect the molecular ion and any adducts.

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion (e.g., m/z 138.1) and confirm its structure. Collision-induced dissociation (CID) is a common fragmentation method.

-

Conclusion

While the mass spectrometric analysis of this compound can be complicated by its tendency to dehydrate, a systematic approach using LC-MS with ESI provides a robust method for its characterization.[1] By carefully preparing the sample and optimizing LC and MS conditions, researchers can obtain reliable data for molecular weight confirmation and structural elucidation. The predicted data and fragmentation pathways outlined in this guide serve as a valuable reference for interpreting experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C6H8BNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. sciex.com [sciex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4-Methylpyridine-3-Boronic Acid in Organic Solvents: A Technical Guide

For Immediate Release

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for solvent selection and experimental design. The table below summarizes the key properties of 4-Methylpyridine-3-Boronic Acid.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | [1][2][3] |

| Molecular Weight | 136.94 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder or clear colorless to pale yellow liquid | [1] |

| Boiling Point (Predicted) | 327.4 ± 44.0 °C | [1] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 151.8 ± 28.4 °C | [1] |

| XLogP3 | 0.56 | [1] |

Understanding Solubility: Trends and Expectations

Due to the limited availability of specific solubility data for this compound, insights can be drawn from the behavior of analogous compounds, such as phenylboronic acid. Research on phenylboronic acid has revealed distinct solubility patterns in various organic solvents.[4][5] Generally, boronic acids exhibit higher solubility in polar aprotic solvents.

Based on these trends, the following solubility profile for this compound can be anticipated:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4]

-

Moderate Solubility: Chlorinated solvents (e.g., chloroform) and alcohols (e.g., methanol, ethanol).[4]

-

Low to Very Low Solubility: Nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[4]

It is also important to consider that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, potentially complicating solubility measurements.[6] Furthermore, the esterification of boronic acids, for instance by forming a pinacol ester, generally leads to a significant increase in solubility in organic solvents compared to the parent acid.[4]

Experimental Protocol for Solubility Determination: A Dynamic Approach

To obtain precise and reliable quantitative solubility data for this compound, an experimental approach is necessary. The dynamic method, which involves determining the temperature at which a known concentration of a solute dissolves completely in a solvent, is a well-established technique for this purpose.[6][7][8]

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath with programmable temperature control (precision ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Luminance probe or turbidity sensor

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[7]

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.[7]

-

Controlled Heating: Slowly and linearly increase the temperature of the circulating bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual observation.[8]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles of the solute disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[7][8]

-

Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the dynamic method for determining the solubility of this compound.

References

Technical Guide: Stability and Storage of 4-Methylpyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methylpyridine-3-Boronic Acid. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing of pharmaceuticals and other advanced materials. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Concepts: Stability Profile

This compound, like other arylboronic acids, is susceptible to degradation through several mechanisms. The primary pathways of concern are protodeboronation and oxidation. The pyridine ring and the boronic acid moiety both influence the molecule's reactivity and stability.

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This results in the formation of 4-methylpyridine. This degradation is often catalyzed by aqueous acidic or basic conditions and can be exacerbated by elevated temperatures.

Oxidation: The boronic acid group can be oxidized, leading to the formation of various boric acid-related byproducts and potentially phenolic compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the solubility and reactivity of the material.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acids.[1][2]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C (refrigerated).[3] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation by excluding oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and protodeboronation. |

| Light | Protect from light. | Minimizes light-catalyzed degradation. |

| Purity | Use high-purity, anhydrous solvents for solutions. | Impurities in solvents can catalyze degradation. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative degradation of the boronic acid moiety. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).

-

Peak Purity: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating this compound from its degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization:

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Optimize the pH of the aqueous phase to achieve good peak shape and resolution.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended for peak purity analysis.

-

Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Key Concepts

Logical Relationship of Storage and Stability

Caption: Key Factors Influencing Stability

Experimental Workflow for Stability Assessment

Caption: Workflow for Stability Assessment

Illustrative Signaling Pathway Inhibition

While there is no specific signaling pathway universally attributed to this compound, boronic acids are well-known for their ability to inhibit serine proteases. The following diagram illustrates this general mechanism, which is a common application for this class of compounds in drug development.

Caption: General Mechanism of Serine Protease Inhibition

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding and controlling the factors that contribute to its degradation, researchers can ensure the reliability and reproducibility of their results. Adherence to the recommended storage and handling conditions, along with the implementation of robust stability testing protocols, is paramount for maintaining the quality and integrity of this important chemical compound.

References

Commercial Availability and Technical Guide: 4-Methylpyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of 4-Methylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to source and utilize this versatile compound.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to different research and development needs. The availability ranges from small, research-scale quantities to bulk amounts, with purity levels typically varying between 90% and 99%. Below is a summary of offerings from several key suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/Name | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | CDS003860 | Sold "as-is" | 250 mg | 148546-82-1 |

| ECHEMI | This compound | Industrial Grade (99%) | Inquire for bulk | 148546-82-1[1] |

| Thermo Scientific Chemicals | This compound, 90% | ≥88.0% (HPLC) | 1 g | 148546-82-1[2] |

| Synchem | un083 | 95% | Inquire | 148546-82-1[2] |

| ChemUniverse | This compound | Inquire | Inquire | 148546-82-1[3] |

| NINGBO INNO PHARMCHEM CO.,LTD | This compound | High Purity | Inquire for bulk | Not Specified[4] |

Additionally, the pinacol ester of this compound is also commercially available, which can be a useful alternative in certain synthetic applications.

Table 2: Commercial Suppliers of this compound, pinacol ester

| Supplier | Product Number/Name | Purity | Available Quantities | CAS Number |

| Boron Molecular | BM957 | Not Specified | Inquire | 1171891-31-8[5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | [1] |

| Molecular Weight | 136.94 g/mol | [1] |

| Appearance | White to off-white powder or solid | [2] |

| Melting Point | >300 °C (for related Pyridine-4-boronic acid) | [6] |

| Boiling Point (Predicted) | 327.4 ± 44.0 °C | [1] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| SMILES | Cc1ccncc1B(O)O | |

| InChI | 1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 |

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids, including this compound, is well-documented in the scientific literature. A common and effective method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.

General Experimental Protocol: Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

This protocol is a generalized procedure adapted from established methods for the synthesis of pyridinylboronic acids and can be tailored for the specific synthesis of this compound from 3-halo-4-methylpyridine.[7]

Materials:

-

3-Bromo-4-methylpyridine (or other suitable 3-halo-4-methylpyridine)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 3-bromo-4-methylpyridine, and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

Caption: The Suzuki-Miyaura coupling reaction of this compound with an aryl halide.

Synthetic Pathway Overview

The synthesis of pyridinylboronic acids can be achieved through several methods. The following diagram illustrates a general and widely used approach involving a halogen-metal exchange followed by borylation.

Caption: A general synthetic pathway for this compound.

References

- 1. echemi.com [echemi.com]

- 2. synchem.de [synchem.de]

- 3. chemuniverse.com [chemuniverse.com]

- 4. nbinno.com [nbinno.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. 1692-15-5 Cas No. | Pyridine-4-boronic acid | Apollo [store.apolloscientific.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-boronic acid as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures. The inclusion of the 4-methylpyridine-3-yl moiety can significantly influence the physicochemical properties, bioactivity, and pharmacokinetic profiles of target compounds.

Introduction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond by reacting an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of reactants, making it a favored method in drug discovery and development.

The 4-methyl-3-pyridyl scaffold is a valuable pharmacophore found in numerous biologically active compounds. Its incorporation can modulate properties such as solubility, metabolic stability, and target-binding affinity. These protocols and data aim to provide a practical guide for the efficient synthesis of 3-aryl-4-methylpyridines.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. The data highlights the influence of different catalysts, bases, and solvents on the reaction outcome, providing a valuable resource for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (1:1) | Reflux | 12 | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 88 |

| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (4:1) | 80 | 18 | 95 |

| 5 | 5-Bromo-1,3-dimethylpyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 12 | 78 |

| 6 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 10 | 81 |

Experimental Protocols

The following are detailed protocols for typical Suzuki-Miyaura coupling reactions utilizing this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene and water in a 1:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-methylpyridine product.

Protocol 2: Protocol for Electron-Deficient Aryl Halides with a Buchwald Ligand

This protocol is optimized for more challenging couplings with electron-deficient aryl halides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.

-

Inert Atmosphere: Seal the vessel and ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

General Mechanism of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Reaction Parameters

This diagram illustrates how different reaction parameters can be adjusted to optimize the outcome of the Suzuki-Miyaura coupling.

Caption: Key parameters for optimizing Suzuki-Miyaura reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Methylpyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Methylpyridine-3-Boronic Acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 3-substituted 4-methylpyridine motif.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoborane compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound is a valuable reagent in this context, as the resulting 3-aryl-4-methylpyridine structural unit is a key component in numerous biologically active compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diaryl-palladium(II) complex. The base activates the boronic acid, facilitating this step.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 3-aryl-4-methylpyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The synthesis of libraries of 3-aryl-4-methylpyridine derivatives through Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, this core is present in inhibitors of c-Jun N-terminal kinase (JNK), a key target in inflammatory diseases and neurodegenerative disorders.

The Pivotal Role of 4-Methylpyridine-3-Boronic Acid in the Synthesis of Anti-HIV Drug Intermediate, Nevirapine

Central Islip, NY – December 25, 2025 – 4-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical starting material in the synthesis of key pharmaceutical intermediates. Notably, it serves as a precursor to 3-amino-4-methylpyridine, a crucial building block for the anti-AIDS drug Nevirapine. This application underscores the importance of pyridine-based boronic acids in developing efficient synthetic routes for life-saving medications.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and ultimately prevents viral replication.[2][3] The synthesis of Nevirapine relies on the availability of high-purity intermediates, and the use of this compound provides a direct and efficient pathway to one such essential component.

Application in Drug Synthesis: A Precursor to a Nevirapine Intermediate

A key application of this compound is in the copper-catalyzed amination to produce 3-amino-4-methylpyridine. This reaction, detailed in patent literature, offers a streamlined, one-step process that circumvents the harsher conditions and lower yields associated with traditional synthetic methods.[4]

The general scheme for this transformation involves the reaction of this compound with an ammonia source in the presence of a metal oxide catalyst. This Chan-Lam coupling reaction provides a direct method for the formation of a carbon-nitrogen bond at the 3-position of the pyridine ring.[4]

Quantitative Data: Biological Activity of the Final Drug Product (Nevirapine)

While this compound is a starting material for an intermediate, the ultimate biological activity of the final drug, Nevirapine, demonstrates the significance of this synthetic route. The following table summarizes the inhibitory concentrations of Nevirapine against HIV-1.

| Compound | Target | Activity (IC50) | Cell Culture (IC50) |

| Nevirapine | HIV-1 Reverse Transcriptase | 84 nM | 40 nM |

Data sourced from PubMed.[5]

Experimental Protocols

Synthesis of 3-amino-4-methylpyridine from this compound

This protocol is adapted from the procedures outlined in patent CN104356057A.[4]

Materials:

-

This compound

-

Ammonia solution (28% mass concentration) or Ammonium Chloride

-

Copper(I) oxide (Cu₂O), Silver(I) oxide (Ag₂O), or Zinc oxide (ZnO) as catalyst

-

Methanol or Ethanol

-

Water (if using Ammonium Chloride)

-

Ethyl acetate for recrystallization

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (0.2 mol, 27.4 g) and the chosen solvent (e.g., 50 mL of methanol).

-

Addition of Reagents:

-

Method A (Ammonia Solution): To the flask, add the ammonia solution (1 mol, 128 g of 28% solution) and the metal oxide catalyst (e.g., 0.01 mol of Ag₂O, 2.3 g).

-

Method B (Ammonium Chloride): To the flask, add water (100 mL), ethanol (100 mL), ammonium chloride (0.4 mol, 21.4 g), and the metal oxide catalyst (e.g., 0.04 mol of ZnO, 3.2 g).

-

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times may vary from 1 to 6 hours depending on the catalyst and ammonia source used.

-

Work-up:

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

-

Purification: Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

Expected Yield: The reported yields for this process are high, ranging from 84% to 95%, depending on the specific reaction conditions employed.[4]

Visualizing the Application and Mechanism

To better illustrate the processes described, the following diagrams outline the synthesis workflow and the mechanism of action of the final drug product.

The utility of this compound in the synthesis of a key intermediate for Nevirapine highlights its significance in medicinal chemistry. The development of efficient and high-yielding synthetic routes for active pharmaceutical ingredients is a cornerstone of drug discovery and development, and versatile building blocks like this compound are indispensable in this endeavor.

References

- 1. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Nevirapine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine-3-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with diverse pharmacological activities. Its pyridine core is a common motif in numerous approved drugs and clinical candidates. The presence of the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds. This allows for the introduction of the 4-methylpyridine moiety into a wide array of molecular scaffolds, influencing properties such as solubility, metabolic stability, and target engagement.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, particularly kinase inhibitors, and offer detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of substituted pyridines. These structures are integral to a variety of pharmacologically active agents, including kinase inhibitors, which are a major class of targeted cancer therapeutics.

Synthesis of Kinase Inhibitors

The 4-methylpyridine scaffold can be found in a range of kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can provide beneficial steric interactions or improve metabolic stability. A notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). Dysregulation of TRK signaling through gene fusions is a known oncogenic driver in various cancers.

Quantitative Data: Biological Activity of Related Compounds

While specific IC50 values for compounds directly synthesized using this compound are not always publicly available, the following table presents data for structurally related pyrazolo[3,4-b]pyridine-based TRK inhibitors. This data illustrates the potency that can be achieved with this scaffold, which can be accessed using Suzuki-Miyaura coupling with appropriate boronic acids like this compound.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

| C03 | TRKA | 56 | Km-12 | 0.304 |

| C09 | TRKA | 57 | - | - |

| C10 | TRKA | 26 | - | - |

Data is representative of the pyrazolo[3,4-b]pyridine scaffold and serves to illustrate the potential of compounds synthesized using related building blocks.[1][2]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound. Below is a detailed protocol for a representative coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes the synthesis of a generic 3-aryl-4-methylpyridine derivative.

Reaction Scheme:

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stir bar

-

Oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-aryl-4-methylpyridine product.[3][4]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways

Compounds derived from this compound, such as TRK inhibitors, modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The inhibition of TRK receptors prevents their phosphorylation and subsequent activation of downstream pathways like the Ras/Erk, PI3K/Akt, and PLC-γ pathways.

TRK Downstream Signaling Pathways

Caption: Overview of TRK-mediated signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery and development programs. The provided protocols and data serve as a guide for researchers to effectively incorporate this building block into their synthetic strategies.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Methylpyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylpyridine-3-Boronic Acid in the synthesis of pharmaceutical intermediates. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 4-arylpyridine scaffolds, which are key structural motifs in various active pharmaceutical ingredients (APIs), particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 4-methyl-3-pyridyl group into a target molecule. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this boronic acid, enabling the efficient formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. This reaction is characterized by its mild conditions, high functional group tolerance, and generally good to excellent yields.

A critical application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs function by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. The 4-arylpyridine core, synthesized via Suzuki coupling with this compound, is a key pharmacophore in several PARP inhibitors, including Niraparib.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with pyridine boronic acids, demonstrating the general efficiency of this transformation. While specific yields for this compound will vary depending on the substrate and reaction conditions, these values provide an expected range for optimization studies.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 81[1] |

| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | 92[1] |

| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 80 (representative)[1] |

| 4 | 2-Bromo-4-methylpyridine | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 73 (representative)[1] |

| 5 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 82 |

| 6 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 88 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stir bar

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Using a syringe, add the degassed solvent mixture.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

Representative Protocol: Synthesis of a PARP Inhibitor Intermediate

This protocol describes a representative synthesis of a 2-amino-4-(4-methylpyridin-3-yl)benzamide intermediate, a key structural motif in some PARP inhibitors. This procedure is based on established Suzuki-Miyaura coupling methodologies.

Materials:

-

4-Bromo-3-aminobenzamide (1.0 mmol, 214 mg)

-

This compound (1.2 mmol, 164 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane, anhydrous and degassed (4 mL)

-

Water, degassed (1 mL)

-

Nitrogen or Argon gas

-

Oven-dried round-bottom flask or microwave vial

-

Magnetic stir bar

Procedure:

-

In a dry round-bottom flask or microwave vial, combine 4-bromo-3-aminobenzamide, this compound, and potassium carbonate.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 90-100 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-amino-4-(4-methylpyridin-3-yl)benzamide.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for 4-Methylpyridine-3-Boronic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based compounds are integral to modern agrochemical discovery, forming the core scaffold of numerous commercialized fungicides, herbicides, and insecticides. The functionalization of the pyridine ring is a key strategy for modulating the biological activity, selectivity, and physicochemical properties of these crop protection agents. 4-Methylpyridine-3-boronic acid is a versatile and valuable building block in this context. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.

While direct, publicly disclosed synthetic routes from this compound to a specific, major commercial agrochemical are not extensively documented, its role as a precursor to key intermediates is well-established. For instance, it can be efficiently converted to 3-amino-4-methylpyridine, a valuable synthon for a variety of biologically active molecules, including those with insecticidal properties. Furthermore, the principles of Suzuki-Miyaura coupling with this compound can be applied to the synthesis of novel agrochemical candidates, such as picolinamide and pyridine carboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

These application notes provide an overview of the utility of this compound in agrochemical synthesis, including detailed experimental protocols for the synthesis of a key intermediate and a representative novel fungicide, along with illustrative workflows and reaction mechanisms.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl linkages. These structural motifs are present in a number of successful agrochemicals.

-

Fungicide Synthesis: The picolinamide and pyridine carboxamide classes of fungicides often contain a substituted pyridine ring linked to another aromatic or heteroaromatic system. This compound can be used to introduce the 4-methylpyridine moiety, which can be a key pharmacophore or a scaffold for further functionalization.

-

Insecticide Synthesis: The 3-aminopyridine core is found in some insecticidal compounds. As will be detailed, this compound provides an efficient route to 3-amino-4-methylpyridine, a valuable intermediate for the synthesis of novel insecticides.

-

Herbicide Synthesis: Certain pyridine derivatives exhibit herbicidal activity. The ability to form C-C bonds using this compound allows for the construction of diverse pyridine-containing molecules for screening and development as potential herbicides.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is dependent on the reaction conditions. The following table summarizes typical conditions and yields for the coupling of this compound with a generic aryl bromide to form a key agrochemical intermediate.

| Entry | Aryl Halide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-nitrotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

| 3 | 2-Bromonitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 92 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 18 | 88 |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methylpyridine from this compound

This protocol describes the synthesis of 3-amino-4-methylpyridine, a key intermediate for various agrochemicals, from this compound.

Materials and Reagents:

-

This compound

-

Ammonium chloride (NH₄Cl)

-

Zinc oxide (ZnO)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, add this compound (0.2 mol, 27.4 g), ethanol (100 mL), and water (100 mL).

-

Add ammonium chloride (0.4 mol, 21.4 g) and zinc oxide (0.04 mol, 3.2 g) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture by suction filtration to remove the catalyst.

-

Reduce the volume of the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

Expected Yield: Approximately 84-85%.

Protocol 2: Synthesis of a Novel Picolinamide Fungicide Analogue

This protocol outlines a two-step synthesis of a hypothetical picolinamide fungicide analogue, starting with a Suzuki-Miyaura coupling of this compound.

Step 1: Suzuki-Miyaura Coupling to form 2-(4-methylpyridin-3-yl)aniline

Materials and Reagents:

-

This compound

-

2-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 equiv), 2-bromoaniline (1.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Add potassium phosphate (2.0 equiv).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-methylpyridin-3-yl)aniline.

Step 2: Amide Coupling to form the Final Picolinamide Fungicide Analogue

Materials and Reagents:

-

2-(4-methylpyridin-3-yl)aniline (from Step 1)

-

2-Chloronicotinoyl chloride

-

Triethylamine (Et₃N)

-